
2-(4-Benzylpiperidin-1-yl)-2-phenylacetic acid
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Overview
Description
2-(4-Benzylpiperidin-1-yl)-2-phenylacetic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperidin-1-yl)-2-phenylacetic acid typically involves the reaction of 4-benzylpiperidine with phenylacetic acid. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperidin-1-yl)-2-phenylacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Analgesic Properties
Similar compounds have been studied for their analgesic effects, particularly within the opioid receptor system. Research indicates that derivatives of piperidine compounds often exhibit significant binding affinity to mu-opioid receptors, which are crucial in pain modulation. For instance, compounds in the fentanyl series demonstrate high selectivity for these receptors, suggesting that 2-(4-Benzylpiperidin-1-yl)-2-phenylacetic acid may also have potential as an analgesic agent .
Neuroprotective Effects
The compound's structural similarities to other neuroactive substances suggest potential neuroprotective properties. Studies on related piperidine derivatives have indicated efficacy in models of neurodegenerative diseases like Alzheimer's disease . The interaction with central nervous system receptors could provide insights into its role in mitigating neuroinflammation or cognitive decline.
Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions, including nucleophilic substitutions and acylations, makes it valuable for creating more complex molecular architectures . The compound can be modified to enhance its biological activity or to develop new derivatives with distinct properties.
Case Study 1: Synthesis and Evaluation of Derivatives
Research has focused on synthesizing derivatives of this compound to evaluate their pharmacological activities. A study demonstrated that modifications at the benzyl position significantly influenced the binding affinity to opioid receptors and the overall analgesic potency . Such findings underline the importance of structural optimization in developing effective therapeutic agents.
Case Study 2: Interaction Studies
Another study investigated the interaction of this compound with various biological systems, focusing on its effect on neurotransmitter release and receptor activation. Results indicated that certain derivatives exhibited enhanced activity in modulating neurotransmitter levels, which could be beneficial in treating conditions such as depression or anxiety .
Potential Therapeutic Uses
The diverse applications of this compound suggest several therapeutic avenues:
- Pain Management : As a potential analgesic agent targeting opioid receptors.
- Neuroprotection : Possible use in neurodegenerative disorders due to its structural properties.
- Synthetic Intermediate : Utilization in the development of novel pharmaceuticals through organic synthesis.
Mechanism of Action
The mechanism of action of 2-(4-Benzylpiperidin-1-yl)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperidine derivatives have been shown to interact with neurotransmitter receptors and enzymes involved in neurotransmitter metabolism .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound that acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine.
2-Benzylpiperidine: Another similar compound with potential pharmacological activity.
Uniqueness
2-(4-Benzylpiperidin-1-yl)-2-phenylacetic acid is unique due to its specific structural features and potential applications. Its combination of a piperidine ring with a phenylacetic acid moiety provides a versatile scaffold for the development of new chemical entities with diverse biological activities.
Biological Activity
2-(4-Benzylpiperidin-1-yl)-2-phenylacetic acid (also known as BPPA) is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of BPPA, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical implications.
BPPA is characterized by its unique structure, which includes a benzylpiperidine moiety and a phenylacetic acid component. This structural configuration allows for interactions with various biological targets, particularly in the central nervous system (CNS).
- Monoamine Oxidase Inhibition : BPPA exhibits significant inhibition of monoamine oxidase B (MAO-B), an enzyme involved in the catabolism of neurotransmitters such as dopamine. Studies have shown that BPPA has an IC50 value comparable to established MAO-B inhibitors, indicating its potential use in treating neurodegenerative diseases like Parkinson's disease .
- Acetylcholinesterase Inhibition : Preliminary studies suggest that BPPA may also inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibition could enhance cholinergic signaling, making BPPA a candidate for Alzheimer's disease therapy .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of BPPA in various assays:
Biological Activity | Target | IC50 Value | Reference |
---|---|---|---|
MAO-B Inhibition | Monoamine Oxidase B | 0.035 μM | |
AChE Inhibition | Acetylcholinesterase | 186 µM | |
CNS Penetration | Blood-Brain Barrier | Yes |
Study 1: Neuroprotective Effects
In a study involving rat models, BPPA was administered to assess its neuroprotective effects against neurotoxicity induced by oxidative stress. The results indicated that BPPA significantly reduced neuronal cell death and oxidative damage markers, suggesting its potential as a neuroprotective agent .
Study 2: Behavioral Assessment
Another study evaluated the behavioral effects of BPPA in mice subjected to models of anxiety and depression. The compound demonstrated anxiolytic and antidepressant-like effects, correlating with increased levels of serotonin and norepinephrine in the brain. These findings support the hypothesis that BPPA may modulate neurotransmitter systems involved in mood regulation .
Properties
Molecular Formula |
C20H23NO2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-2-phenylacetic acid |
InChI |
InChI=1S/C20H23NO2/c22-20(23)19(18-9-5-2-6-10-18)21-13-11-17(12-14-21)15-16-7-3-1-4-8-16/h1-10,17,19H,11-15H2,(H,22,23) |
InChI Key |
OTVJXTAAEKIZNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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